molecular formula C13H16N2O2S B268875 N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide

N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide

Cat. No. B268875
M. Wt: 264.35 g/mol
InChI Key: XJTVJJVGPUQNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide, also known as MBCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. MBCC belongs to the class of thioamides and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in inflammation and cancer progression. N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a role in cancer progression.
Biochemical and Physiological Effects:
N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide has been shown to possess anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of certain inflammatory molecules, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, which is a process of programmed cell death that plays a role in cancer treatment. Additionally, N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide has been shown to have a low toxicity profile, making it a potentially safe compound for use in various applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide in lab experiments is its high yield and purity obtained through the synthesis method. Additionally, N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide has a low toxicity profile, making it a potentially safe compound for use in various applications. However, one of the limitations of using N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide. One potential direction is the development of new derivatives of N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide with enhanced properties. Another potential direction is the study of the mechanism of action of N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide in more detail to better understand its anti-inflammatory and anti-cancer properties. Additionally, the potential applications of N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide in material science and other fields warrant further investigation. Overall, the study of N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide has the potential to lead to the development of new compounds with unique properties and applications.

Synthesis Methods

N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide is synthesized using a specific method that involves the reaction between 4-methoxybenzyl isothiocyanate and cyclopropanecarboxylic acid. This reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified using column chromatography. The yield of N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide obtained through this method is high, and the purity is also excellent.

Scientific Research Applications

N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide has been found to possess anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression. In organic synthesis, N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide has been used as a building block for the synthesis of various compounds. In material science, N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide has been studied for its potential applications in the development of new materials with unique properties.

properties

Product Name

N-[(4-methoxybenzyl)carbamothioyl]cyclopropanecarboxamide

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methylcarbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C13H16N2O2S/c1-17-11-6-2-9(3-7-11)8-14-13(18)15-12(16)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H2,14,15,16,18)

InChI Key

XJTVJJVGPUQNKQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=S)NC(=O)C2CC2

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC(=O)C2CC2

Origin of Product

United States

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